molecular formula C16H21NO4S B14994099 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)pivalamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)pivalamide

Cat. No.: B14994099
M. Wt: 323.4 g/mol
InChI Key: ILLHGRQJOOIEBY-UHFFFAOYSA-N
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Description

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE” is a synthetic organic compound It is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the dimethylpropanamide moiety: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the amide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials or catalysts.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its therapeutic potential.

Medicine

If found to have biological activity, this compound could be developed into a drug candidate. Its efficacy, safety, and mechanism of action would need to be thoroughly evaluated.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

    Amides: Compounds with similar amide functionalities.

Uniqueness

The uniqueness of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H21NO4S/c1-16(2,3)15(18)17(13-9-10-22(19,20)11-13)12-5-7-14(21-4)8-6-12/h5-10,13H,11H2,1-4H3

InChI Key

ILLHGRQJOOIEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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